5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 It is known for its unique structure, which includes a cyclopenta[c]pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridazine with a cyclopentadiene derivative. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid
- 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
- 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylate
Uniqueness
5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research, where solubility and stability are critical factors.
Properties
CAS No. |
2742657-14-1 |
---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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